1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, also known as ATPE, is an organic compound that is part of the azetidine family of compounds. It is a colorless, crystalline solid that is soluble in water and organic solvents. ATPE is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of azetidine-based compounds. It has also been used as a substrate for enzymes, such as cyclohexenone monooxygenase, and as a ligand in metal-catalyzed reactions. Additionally, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been used as a starting material in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one is not well understood, but it is believed to involve the formation of an intermediate azetidine ring. This intermediate ring is formed by the reaction of the carboxylic acid group on the 3-aminoazetidine-1-carboxylic acid with the p-tolylchloroformate. The intermediate azetidine ring then undergoes a ring-opening reaction to form the 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one product.
Biochemical and Physiological Effects
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been studied for its biochemical and physiological effects. It has been shown to have a mild stimulatory effect on the central nervous system, as well as a mild sedative effect. Additionally, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been shown to have anticonvulsant and analgesic properties. In animal studies, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, its reactivity makes it useful for a variety of research applications. However, 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one also has some limitations. It is not very stable, and its reactivity can make it difficult to control in certain experiments.
Future Directions
Future research on 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one as a starting material in the synthesis of other organic compounds. Finally, research could be conducted to further explore the biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(p-tolyloxy)ethan-1-one, as well as its potential toxicological effects.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(4-methylphenoxy)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-4-11(5-3-9)16-8-12(15)14-6-10(13)7-14/h2-5,10H,6-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVPXHWFDZFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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